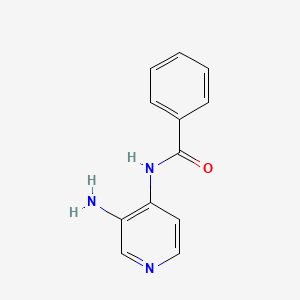

N-(3-aminopyridin-4-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

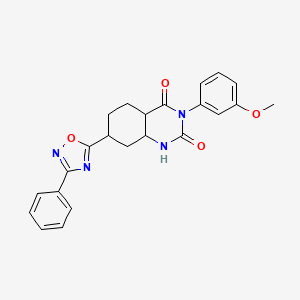

“N-(3-aminopyridin-4-yl)benzamide” is a chemical compound with the CAS Number: 918550-20-6 . It has a molecular weight of 213.24 . The IUPAC name for this compound is N-(3-amino-4-pyridinyl)benzamide .

Synthesis Analysis

The synthesis of benzamides, including “this compound”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H11N3O/c13-10-8-14-7-6-11(10)15-12(16)9-4-2-1-3-5-9/h1-8H,13H2,(H,14,15,16) .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .Applications De Recherche Scientifique

Synthesis and Characterization

- N-(3-Aminopyridin-4-yl)benzamide and its derivatives have been a subject of interest in the synthesis of various chemical compounds. For instance, 2-Hydroxy-N-(pyridin-4-yl)benzamide, a related compound, has been synthesized from salicylic acid and 4-aminopyridine, demonstrating the feasibility of synthesizing high yields under mild reaction conditions and simple process operations (H. Dian, 2010).

Biological Evaluation and Pharmacokinetics

- This compound analogs have shown potential biological applications. For example, certain derivatives have been evaluated against human recombinant alkaline phosphatase and recombinant human and rat ecto-5'-nucleotidases, indicating their potential in medicinal chemistry as they can bind nucleotide protein targets (A. Saeed et al., 2015).

Therapeutic Potential

- The compound's derivatives have been investigated for their therapeutic potential. For instance, in the context of neuroleptics, certain benzamides of N,N-disubstituted ethylenediamines, which include 3-aminopyridine derivatives, have been synthesized and evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, suggesting their potential in treating psychosis (S. Iwanami et al., 1981).

Antifibrotic and Anticancer Effects

- Certain benzamide derivatives, like 3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide, have shown promise as potential oral anti-fibrotic drugs, and also exert anti-metastatic effects in breast cancer models (Y. W. Kim et al., 2008).

Antibacterial Applications

- Benzamide derivatives containing aminopyridine have been explored for their antibacterial activities. For example, certain compounds showed antibacterial activity against gram-positive and gram-negative bacteria, indicating their potential as antibacterial agents (Farook Adam et al., 2016).

Histone Deacetylase Inhibition

- Benzamide-based histone deacetylases (HDACs) inhibitors possessing N-(aminopyridine) residue have been synthesized and evaluated, showing potent antiproliferative activity and significant antitumor activity in xenograft models in mice, suggesting their applicability in cancer therapy (Qingwei Zhang, Jian-qi Li, 2012).

Safety and Hazards

Propriétés

IUPAC Name |

N-(3-aminopyridin-4-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O/c13-10-8-14-7-6-11(10)15-12(16)9-4-2-1-3-5-9/h1-8H,13H2,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZLOJKOWPMPOBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=NC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(Azepan-1-yl)-2-oxoethyl]-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2454605.png)

![Ethyl 1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-6-oxopyridazine-3-carboxylate](/img/structure/B2454613.png)

![{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-bromobenzoate](/img/structure/B2454615.png)

![2,4-Dibromo-6-{[(5-iodo-3-methyl-2-pyridinyl)amino]methyl}benzenol](/img/structure/B2454618.png)

![5-Chloro-8-{[4-methoxy-6-(trifluoromethyl)-2-pyrimidinyl]oxy}quinoline](/img/structure/B2454620.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-ylmethyl)oxalamide](/img/structure/B2454621.png)

![5-(2-chloro-6-fluorobenzyl)-7-(4-fluorophenyl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2454624.png)

![2-((1,5-dicyano-4-oxo-3-azaspiro[5.5]undec-1-en-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2454627.png)